2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a hybrid molecule featuring a chromene core substituted with methyl, oxo, and phenoxy groups at positions 2, 4, and 3, respectively. The chromene moiety is linked via an ether-oxygen bridge to an acetamide group, which is further connected to a 1,3-thiazol-2-yl ring. The 3-phenoxy substituent may influence steric and electronic properties, impacting binding interactions with biological targets.
Properties
Molecular Formula |
C21H16N2O5S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H16N2O5S/c1-13-20(28-14-5-3-2-4-6-14)19(25)16-8-7-15(11-17(16)27-13)26-12-18(24)23-21-22-9-10-29-21/h2-11H,12H2,1H3,(H,22,23,24) |
InChI Key |
LJVNPWJANFUGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=CS3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-Based Acetamide Derivatives
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): This compound shares the chromen-7-yl acetamide backbone but replaces the thiazole ring with a phenyl group. The absence of the thiazole ring may reduce coordination capacity or antimicrobial activity observed in analogous thiazole-containing compounds .
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide (): This analog incorporates a cyclopenta-fused chromene system, increasing molecular rigidity compared to the target compound’s simpler chromene scaffold. However, the 3-phenoxy group in the target compound introduces a bulky substituent that could hinder such interactions .
Thiazole-Containing Acetamides
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
This compound retains the thiazol-2-yl acetamide group but replaces the chromene moiety with a dichlorophenyl ring. The dichlorophenyl group contributes to hydrophobic interactions, while the thiazole ring enables hydrogen bonding (N–H⋯N interactions in crystals). The target compound’s chromene system may offer superior metabolic stability due to reduced susceptibility to oxidative degradation compared to simple aryl groups .- The target compound’s phenoxy-chromene system may exhibit distinct pharmacokinetic profiles, such as improved membrane permeability .
Triazoloazepine and Other Heterocyclic Analogs
- 2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide ():
This compound replaces the thiazole ring with a triazoloazepine system, introducing a larger, more complex heterocycle. The triazoloazepine may enhance binding to targets requiring extended π-systems or basic nitrogen atoms (e.g., kinase inhibitors). However, the target compound’s thiazole ring offers synthetic accessibility and a proven track record in drug design .
Structural and Functional Analysis
Table 1: Key Structural and Pharmacological Comparisons
| Compound | Core Structure | Key Substituents | Potential Bioactivity | Unique Features |
|---|---|---|---|---|
| Target Compound | Chromene + Thiazole | 3-Phenoxy, 2-methyl, 4-oxo | Antimicrobial, enzyme inhibition | Balanced hydrophobicity/H-bonding |
| (±)-2-Chloro-N-(4-methyl-2-oxo-...) | Chromene + Phenyl | α-Chloro, 4-methyl | Anticancer, anti-inflammatory | Enhanced electrophilicity |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl) | Dichlorophenyl + Thiazole | 3,4-Dichloro | Antimicrobial, ligand coordination | Strong hydrophobic interactions |
| N-[4-(2-Chlorophenyl)-thiazol-2-yl]-... | Cyclopenta-chromene + Thiazole | Cyclopenta fusion, 4-oxo | Antitumor, kinase inhibition | Increased rigidity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
